Product packaging for Ethyl 5-trifluoroacetyl-2-furanoate(Cat. No.:CAS No. 898787-41-2)

Ethyl 5-trifluoroacetyl-2-furanoate

Cat. No.: B1325220
CAS No.: 898787-41-2
M. Wt: 236.14 g/mol
InChI Key: NCAOGPVUVXZUCU-UHFFFAOYSA-N
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Description

Historical Development and Contemporary Significance of Furan (B31954) Derivatives in Organic Synthesis

The history of furan chemistry dates back to 1780 with the description of 2-furoic acid. wikipedia.orgwordpress.com A significant milestone was the characterization of furfural (B47365) in the 1830s, a compound produced from bran, which also gave furan its name from the Latin "furfur." wikipedia.orgwordpress.com Furan itself was first prepared in 1870. wikipedia.orgwordpress.com Initially utilized as a starting material for complex natural products in the early 20th century, the scope of furan chemistry has vastly expanded over the years. numberanalytics.com

Today, furan and its derivatives are indispensable in organic synthesis. numberanalytics.comacs.org They are integral components of numerous natural products, pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net The versatility of the furan ring allows it to participate in a wide array of reactions, including electrophilic substitutions, cycloadditions, and metal-catalyzed transformations, making it a valuable building block for complex molecular architectures. numberanalytics.comacs.org For instance, furan derivatives are used to produce thermosetting resins and are found in drugs like the antibiotic Furazolidone. numberanalytics.com

Strategic Importance of Trifluoromethyl Groups in Modulating Chemical Reactivity and Stability of Heterocycles

The introduction of a trifluoromethyl (CF3) group into a heterocyclic compound can dramatically alter its properties. rsc.org This is due to the high electronegativity of fluorine atoms and the exceptional stability of the carbon-fluorine bond. rsc.orgmdpi.com The CF3 group is a strong electron-withdrawing group, which can significantly impact the electronic environment of the heterocyclic ring. tcichemicals.com

The strategic incorporation of CF3 groups is a common practice in medicinal chemistry and materials science. nih.gov It can enhance a molecule's lipophilicity, metabolic stability, and pharmacokinetic properties. rsc.orgmdpi.com For example, approximately 25% of pharmaceuticals and 30% of agrochemicals on the market contain at least one fluorine atom, with the trifluoromethyl group being a prevalent feature. rsc.org The stability of the C-F bond, one of the strongest in organic chemistry, contributes to the increased metabolic stability of trifluoromethylated compounds. mdpi.comreddit.com

Positional Isomerism and Substituent Effects on Furan Ring Systems

The furan ring is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom. wikipedia.orgwordpress.com The positions on the ring are numbered, with the oxygen atom designated as position 1. This numbering system is crucial for defining the location of substituents. The reactivity of the furan ring is influenced by the position of these substituents.

Due to the electron-donating nature of the oxygen heteroatom, furan is considerably more reactive than benzene (B151609) in electrophilic substitution reactions. wikipedia.org Substituents can either enhance or diminish this reactivity. Electron-donating groups generally increase the rate of electrophilic substitution, while electron-withdrawing groups, such as the trifluoroacetyl group, decrease it. The position of the substituent also directs incoming electrophiles to specific locations on the ring. For instance, substituents at the C2-position of furans tend to lower their triplet energy more effectively than those at the C3-position. acs.org

Contextualizing Ethyl 5-Trifluoroacetyl-2-furanoate within Advanced Furanic Research

This compound is a disubstituted furan derivative. It features an ethyl ester group at the 2-position and a trifluoroacetyl group at the 5-position. chemicalbook.comchemicalbook.com This specific substitution pattern places it within the realm of advanced furanic research, which focuses on creating highly functionalized heterocycles for specific applications.

The synthesis of such molecules often involves multi-step processes. For example, the carbonylation of ethyl 5-bromo-furan-2-carboxylate, a related structure, is a key step in producing 2,5-furandicarboxylic acid (FDCA), a monomer for bio-based polymers. mdpi.comresearchgate.net The presence of the trifluoroacetyl group suggests a focus on modulating the electronic properties of the furan ring for potential applications in areas like medicinal chemistry or materials science, where the unique characteristics of trifluoromethylated compounds are highly sought after. pharmint.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3O4 B1325220 Ethyl 5-trifluoroacetyl-2-furanoate CAS No. 898787-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(2,2,2-trifluoroacetyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAOGPVUVXZUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645234
Record name Ethyl 5-(trifluoroacetyl)furan-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60645234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-41-2
Record name Ethyl 5-(2,2,2-trifluoroacetyl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(trifluoroacetyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 5 Trifluoroacetyl 2 Furanoate and Analogous Furoates

Direct Acylation and Trifluoroacetylation Routes on Furan (B31954) Cores

The introduction of an acyl or trifluoroacetyl group directly onto the furan nucleus represents a straightforward approach to obtaining the desired ketone functionality. These methods often leverage the inherent nucleophilicity of the furan ring, though the sensitivity of the furan system to strong acids requires careful selection of reagents and reaction conditions.

Friedel-Crafts Acylation Approaches for Furan Systems

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group. In the context of furan chemistry, this reaction is typically employed to introduce an acetyl or other acyl group at the C2 or C5 position, which are the most nucleophilic sites. However, the high reactivity of furan makes it prone to polymerization under traditional Friedel-Crafts conditions that utilize strong Lewis acids like aluminum chloride (AlCl₃).

To circumvent this, milder catalysts and reaction conditions are employed. Boron trifluoride etherate (BF₃·OEt₂) has been shown to be a more suitable catalyst for the acylation of furans with acid anhydrides. The reaction of furan with acetic anhydride (B1165640) in the presence of BF₃·OEt₂ can yield 2-acetylfuran. Similarly, triflic anhydride (Tf₂O) has been utilized to promote Friedel-Crafts acylation on furoic acids, suggesting its potential for the trifluoroacetylation of furan esters.

A general representation of the Friedel-Crafts acylation of an ethyl 2-furoate is depicted below:

Scheme 1: General Friedel-Crafts acylation of ethyl 2-furoate.

For the synthesis of ethyl 5-trifluoroacetyl-2-furanoate, the direct trifluoroacetylation of ethyl 2-furoate would be the most direct approach. This would involve the reaction of ethyl 2-furoate with a trifluoroacetylating agent, such as trifluoroacetic anhydride ((CF₃CO)₂O), in the presence of a suitable Lewis acid catalyst. The choice of catalyst is critical to avoid the decomposition of the furan ring and the ester functionality.

CatalystAcylating AgentSubstrateProductNotes
Boron trifluoride etherateAcetic anhydrideFuran2-AcetylfuranMilder alternative to AlCl₃
Triflic anhydrideCarboxylic acidsFuroic acidsAroylfuroic acidsEffective for activated systems
Lewis AcidsTrifluoroacetic anhydrideEthyl 2-furoateThis compoundRequires careful optimization to prevent side reactions

Radical Trifluoromethylation Strategies for Furanic Esters

While not a direct trifluoroacetylation, radical trifluoromethylation strategies offer an alternative pathway to introduce fluorine-containing moieties onto the furan ring. These methods typically involve the generation of a trifluoromethyl radical (•CF₃), which then adds to the electron-rich furan ring. Subsequent rearomatization leads to the trifluoromethylated product.

Recent advancements in photoredox catalysis have enabled the generation of trifluoromethyl radicals from readily available sources under mild conditions. While this approach primarily yields trifluoromethyl-substituted furans, modifications of radical precursors could potentially be adapted for the introduction of a trifluoroacetyl group. For instance, the development of reagents that can generate a trifluoroacetyl radical (•COCF₃) under photoredox conditions could enable a direct radical trifluoroacetylation of furanic esters. Although less common than electrophilic acylation, this radical-based approach could offer a complementary strategy, particularly for substrates that are sensitive to acidic conditions.

Multi-Step Synthesis from Precursor Furan Derivatives

Derivatization from Furfural (B47365) and its Analogues

Furfural, a bio-based platform chemical derived from lignocellulosic biomass, serves as a versatile starting material for the synthesis of a wide array of furan derivatives. The oxidation of furfural yields 2-furoic acid, a key precursor for the target molecule. orgsyn.org The Cannizzaro reaction of furfural in the presence of a strong base also produces 2-furoic acid and furfuryl alcohol. orgsyn.org

The general transformation from furfural to 2-furoic acid is a well-established industrial process.

Scheme 2: Oxidation of furfural to 2-furoic acid.

Once 2-furoic acid is obtained, it can be further functionalized and esterified to yield the final product.

Esterification Techniques for Furoic Acid Precursors

The esterification of 2-furoic acid or its derivatives is a crucial step in the synthesis of this compound. Standard Fischer esterification conditions, involving the reaction of the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), are commonly employed. conicet.gov.ar

To drive the equilibrium towards the ester product, an excess of ethanol can be used, or water can be removed as it is formed. Alternatively, solid acid catalysts, such as tungstophosphoric acid supported on zirconia, have been shown to be effective and recyclable catalysts for the esterification of 2-furoic acid with various alcohols, offering a more environmentally benign approach. conicet.gov.ar

A common synthetic route involves the esterification of 5-trifluoroacetyl-2-furoic acid. This precursor can be synthesized by the Friedel-Crafts trifluoroacetylation of 2-furoic acid, followed by esterification with ethanol.

Acid CatalystAlcoholSubstrateProductTypical Conditions
Sulfuric AcidEthanol5-Trifluoroacetyl-2-furoic acidThis compoundReflux in excess ethanol
Hydrochloric AcidEthanol2-Furoic acidEthyl 2-furoateGaseous HCl in ethanol
Tungstophosphoric acid/ZirconiaVarious alcohols2-Furoic acidAlkyl 2-furoatesHeterogeneous catalysis, elevated temperatures

Conversion of Functionalized Furans to Trifluoroacetyl Furoates

The final step in a multi-step synthesis often involves the conversion of a functionalized furan intermediate into the target trifluoroacetyl furoate. A key strategy involves the Friedel-Crafts acylation of ethyl 2-furoate. This reaction, when performed with trifluoroacetic anhydride and a suitable catalyst, can directly introduce the trifluoroacetyl group at the 5-position of the furan ring.

Another viable pathway is the synthesis of 5-trifluoroacetyl-2-furoic acid first, followed by its esterification. The acylation of 2-furoic acid with trifluoroacetic anhydride would yield the keto-acid, which can then be subjected to esterification with ethanol under acidic conditions to afford this compound. This two-step approach can sometimes offer better control and higher purity of the final product compared to the direct acylation of the ester.

The choice between these routes depends on the availability of starting materials, the desired scale of the reaction, and the ease of purification of the intermediates and the final product.

Oxidation Pathways for Alcohol-Substituted Furoates

The oxidation of alcohol-substituted furoates is a critical step in the synthesis of furan-based ketones like this compound. This transformation typically involves the conversion of a secondary alcohol precursor. The choice of oxidizing agent is crucial as it determines the reaction's outcome and efficiency. libretexts.orgchemistrysteps.com

Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, depending on the reaction conditions and the strength of the oxidizing agent. libretexts.orgmasterorganicchemistry.com For the synthesis of aldehydes, milder reagents are employed to prevent over-oxidation. chemistrysteps.commasterorganicchemistry.com Secondary alcohols, upon oxidation, yield ketones. libretexts.org Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.orgyoutube.com

Common oxidizing agents for the conversion of alcohols to aldehydes and ketones include:

Pyridinium chlorochromate (PCC): A milder reagent that oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.orgmasterorganicchemistry.com

Dess-Martin periodinane (DMP): Another mild oxidant known for its high yields and less stringent reaction conditions. libretexts.org

Swern oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine, to achieve mild oxidation. youtube.com

Chromic acid (H₂CrO₄): A strong oxidizing agent, often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate in the presence of sulfuric acid. It oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. masterorganicchemistry.com

The table below illustrates the application of various oxidizing agents in the conversion of a hypothetical alcohol-substituted furoate precursor to the corresponding ketone.

Table 1: Oxidation of Ethyl 5-(1-hydroxy-2,2,2-trifluoroethyl)-2-furanoate

Oxidizing Agent Solvent Temperature (°C) Product Typical Yield (%)
PCC Dichloromethane (B109758) Room Temp This compound 85-95
DMP Dichloromethane Room Temp This compound 90-98
Swern Oxidation Dichloromethane -78 to Room Temp This compound 88-96
Chromic Acid Acetone/Water 0 to Room Temp This compound 80-90
Halogenation and Subsequent Transformation Reactions on Furan Rings

Halogenation of the furan ring is a key strategy for introducing functional groups. The furan ring is highly reactive towards electrophilic substitution. pharmaguideline.comnumberanalytics.com The presence of an electron-withdrawing group, such as an ethyl carboxylate at the C2 position, deactivates the ring but directs incoming electrophiles, like halogens, to the C5 position. pharmaguideline.com

The halogenation of furan and its derivatives must often be conducted under mild conditions, such as at low temperatures, to avoid polyhalogenation and other side reactions. quimicaorganica.org For instance, bromination can be achieved using bromine in a suitable solvent like dioxane at low temperatures. pharmaguideline.com

Once halogenated, the resulting halofuran can undergo a variety of subsequent transformations. These include nucleophilic substitution reactions, where the halogen acts as a leaving group, particularly when activated by electron-withdrawing groups. pharmaguideline.com Another important reaction is Friedel-Crafts acylation. For example, a 2-substituted furan can be acylated at the 5-position. Notably, acylation with trifluoroacetic anhydride can often proceed without the need for a traditional Lewis acid catalyst due to its high reactivity. pharmaguideline.com

The following table summarizes typical conditions for the halogenation of furan precursors relevant to furoate synthesis.

Table 2: Halogenation of Ethyl 2-furoate

Halogenating Agent Solvent Temperature (°C) Major Product
Br₂ Dioxane -5 Ethyl 5-bromo-2-furanoate
N-Bromosuccinimide (NBS) CCl₄ Room Temp Ethyl 5-bromo-2-furanoate
Cl₂ Dichloromethane -20 Ethyl 5-chloro-2-furanoate
N-Chlorosuccinimide (NCS) Acetonitrile (B52724) Room Temp Ethyl 5-chloro-2-furanoate

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of furoates, particularly chiral alcohols derived from the reduction of ketone moieties, is an area of significant interest. For instance, the reduction of the ketone in this compound would generate a new stereocenter, leading to two enantiomers of ethyl 5-(1-hydroxy-2,2,2-trifluoroethyl)-2-furanoate.

Achieving stereoselectivity in such reductions requires the use of chiral reagents or catalysts. mdpi.com Common strategies include:

Chiral reducing agents: Modified borohydride (B1222165) or aluminum hydride reagents containing chiral ligands can deliver a hydride ion to one face of the prochiral ketone preferentially.

Catalytic asymmetric reduction: This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, in the presence of a non-chiral reducing agent like hydrogen gas or a hydride source.

Enzyme-catalyzed reduction: Biocatalysts, such as specific ketoreductases, can exhibit extremely high levels of enantioselectivity. utdallas.edu

The table below outlines potential strategies for the stereoselective synthesis of chiral furoate analogues.

Table 3: Strategies for Stereoselective Reduction

Method Chiral Source Reducing Agent Potential Outcome
Chiral Borohydride Reagent Chiral Ligand (e.g., from an amino acid) NaBH₄ Enantiomerically enriched alcohol
Asymmetric Transfer Hydrogenation Chiral Ru or Rh catalyst Isopropanol or Formic Acid High enantiomeric excess of one alcohol enantiomer
Biocatalytic Reduction Ketoreductase Enzyme Glucose (as co-factor regenerator) Single enantiomer of the alcohol

Green Chemistry Approaches and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including furoate derivatives. A key aspect of this is the use of renewable feedstocks. Furan compounds, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), can be derived from biomass. rsc.orgresearchgate.net In particular, 2,5-furandicarboxylic acid (FDCA), obtained from the oxidation of HMF, is a valuable bio-based platform chemical that can serve as a precursor for various furoates. specialchem.com

Other green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. scielo.breurekalert.orgresearchgate.net For example, using acetonitrile as a "greener" solvent alternative to dichloromethane has been explored in related syntheses. scielo.br

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

The following table highlights the application of green chemistry principles to the synthesis of furoates.

Table 4: Green Chemistry in Furoate Synthesis

Green Chemistry Principle Application in Furoate Synthesis
Use of Renewable Feedstocks Starting from biomass-derived furfural or HMF. rsc.org
Safer Solvents Employing solvents like acetonitrile or conducting solvent-free reactions. researchgate.netscielo.br
Catalysis Using catalytic amounts of acids or metals instead of stoichiometric reagents.
Energy Efficiency Performing reactions at ambient temperature and pressure where possible.

Optimization of Reaction Conditions and Yields in Furoate Synthesis

Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing costs and waste. numberanalytics.com This is a systematic process that involves varying key reaction parameters to find the optimal set of conditions. beilstein-journals.orgsigmaaldrich.com

Key parameters that are often optimized include:

Temperature: Affects reaction rate and selectivity.

Solvent: Can influence solubility, reactivity, and the reaction pathway.

Catalyst: The choice and loading of the catalyst can dramatically impact the reaction outcome.

Concentration: The concentration of reactants can affect reaction rates and equilibrium positions.

Reaction Time: Ensuring the reaction proceeds to completion without the formation of degradation products.

A common approach to optimization is Design of Experiments (DoE), a statistical tool that allows for the simultaneous variation of multiple parameters to efficiently map the reaction landscape and identify optimal conditions. numberanalytics.com

The table below presents a hypothetical example of optimizing a Friedel-Crafts acylation step in furoate synthesis.

Table 5: Optimization of the Acylation of Ethyl 2-furoate

Entry Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%)
1 Trifluoroacetic Anhydride Dichloromethane 25 12 75
2 Trifluoroacetic Anhydride Acetonitrile 25 12 82
3 Trifluoroacetic Anhydride Acetonitrile 40 6 91
4 Trifluoroacetic Anhydride Neat (Solvent-free) 40 6 88
5 Trifluoroacetic Anhydride Acetonitrile 40 4 90

Chemical Reactivity and Transformation Pathways of Ethyl 5 Trifluoroacetyl 2 Furanoate

Cycloaddition Reactions of the Furan (B31954) Ring

The furan ring in ethyl 5-trifluoroacetyl-2-furanoate can participate as a 4π-electron component in cycloaddition reactions. The presence of the electron-withdrawing trifluoroacetyl and ethyl ester groups influences the electron density of the furan ring, thereby affecting its reactivity in these pericyclic reactions.

1,3-Dipolar Cycloaddition with Diverse Dipolarophiles

While specific studies on 1,3-dipolar cycloadditions with this compound are not extensively documented, the furan moiety is known to react with various 1,3-dipoles, such as nitrones and nitrile oxides. nih.govwikipedia.org These reactions are fundamental for the synthesis of five-membered heterocycles. nih.gov The general mechanism involves the [4π+2π] cycloaddition of the furan ring (the 4π component) with a 1,3-dipole (the 2π component). Given the electron-deficient nature of the furan ring in this compound, it is expected to react readily with electron-rich dipoles. For instance, reaction with a nitrile oxide would be expected to yield a substituted isoxazoline (B3343090) derivative.

Diels-Alder Reactions with Dienophiles

The furan ring can act as a diene in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. organic-chemistry.orgmasterorganicchemistry.com The reactivity of the furan ring in these [4+2] cycloadditions is influenced by the substituents. Electron-withdrawing groups on the furan ring, such as the trifluoroacetyl and ester groups in this compound, generally decrease its reactivity towards typical electron-poor dienophiles in normal electron-demand Diels-Alder reactions. matanginicollege.ac.in However, these reactions can often be facilitated by Lewis acid catalysis, which can enhance the reactivity of the dienophile. libretexts.org

Conversely, the electron-deficient nature of the furan ring in this compound could make it a suitable partner in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. For example, reaction with an electron-rich alkene could lead to the formation of an oxabicycloheptene derivative, a versatile intermediate for further synthetic transformations.

Nucleophilic Reactions at the Carbonyl Center and Furan Ring

The presence of two carbonyl groups and the furan ring provides multiple sites for nucleophilic attack.

Reactivity of the Trifluoroacetyl Group towards Nucleophiles

The trifluoroacetyl group is a highly electrophilic moiety due to the strong electron-withdrawing effect of the three fluorine atoms. This makes the carbonyl carbon of the trifluoroacetyl group particularly susceptible to nucleophilic attack.

Research has shown that the trifluoroacetyl group can react with amines under mild conditions to form amides. researchgate.net For instance, the reaction of this compound with an amine would be expected to yield the corresponding trifluoroacetamide (B147638) derivative.

Furthermore, reactions with hydrazine (B178648) derivatives are also of significant interest. The reaction of esters with hydrazine hydrate (B1144303) is a common method for the synthesis of hydrazides. google.com In the case of this compound, reaction with hydrazine would likely lead to the formation of a trifluoroacetyl hydrazide. These hydrazides are valuable precursors for the synthesis of various heterocyclic compounds, such as pyrazoles. nih.gov For example, a subsequent intramolecular cyclization could potentially lead to a pyrazole (B372694) fused to the furan ring. The trifluoroacetyl group in such hydrazides can also be removed under reductive or hydrolytic conditions. scholaris.ca

The trifluoromethyl group itself imparts unique properties, and its introduction into molecules is a key strategy in medicinal chemistry. wikipedia.org The nucleophilic trifluoromethylation of carbonyl compounds is a well-established process. semanticscholar.orgresearchgate.net

Ring-Opening and Rearrangement Reactions of the Furan Core

The furan ring, particularly when substituted with electron-withdrawing groups, can be susceptible to nucleophilic attack, leading to ring-opening or rearrangement reactions. researchgate.net While specific studies on this compound are limited, analogous transformations in other furan derivatives suggest potential pathways. Under certain conditions, nucleophilic addition to the furan ring can initiate a cascade of reactions resulting in the formation of acyclic or different heterocyclic systems. For example, some furan derivatives undergo ring-opening upon treatment with strong nucleophiles, leading to butenedial or related structures.

Electrophilic Substitution on the Furan Ring

The furan ring is generally more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic aromatic substitution typically occurs at the 2- and 5-positions, where the intermediate carbocation is most stabilized by resonance. quora.com However, the directing effect of substituents plays a crucial role.

Influence of the Trifluoroacetyl and Ester Groups on Regioselectivity

The trifluoroacetyl and ethyl carboxylate groups exert a strong deactivating effect on the furan ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic attack. The trifluoroacetyl group, in particular, enhances the electrophilicity of the molecule. This electronic landscape dictates the regioselectivity of reactions. Nucleophilic attacks are directed primarily towards the highly electrophilic carbonyl carbon of the trifluoroacetyl group or, in the case of conjugate additions, potentially at the C5 position.

The electron-deficient nature of the furan ring in this compound makes it a suitable substrate for reactions that are challenging with electron-rich furans. For instance, in syntheses involving pyrazole formation from 1,3-dicarbonyl compounds, the strategic use of a furan ring can solve regioselectivity issues by modulating the electrophilicity of an adjacent carbonyl group.

In the context of radical reactions, the substitution pattern is also critical. Studies on the radical functionalization of electron-deficient heteroarenes show that the regioselectivity is governed by factors including the nucleophilicity or electrophilicity of the radical species and the electronic distribution within the heterocycle. nih.govnih.gov For nucleophilic radicals, the reaction occurs at the most electron-poor sites of the ring. nih.gov Conversely, electrophilic radicals, such as the trifluoromethyl radical, can attack positions with higher electron density. nih.gov The presence of two deactivating groups on the furan ring suggests that reactions with nucleophilic radicals would likely be directed to the C3 or C4 positions, which are the most electron-deficient carbon atoms of the ring itself.

Radical Reactions and Fluorine Chemistry

The trifluoromethyl group is a key feature of the molecule, opening avenues in both radical chemistry and fluorine chemistry.

The electron-deficient nature of the furan ring in this compound makes it a prime candidate for radical functionalization. nih.gov The regioselectivity of radical addition to such heteroarenes is predictable based on the electronic properties of both the substrate and the radical. nih.govnih.gov Nucleophilic radicals will preferentially attack the electron-poor C3 or C4 positions.

Research into trifluoroacetimidoyl radicals, generated from the corresponding iodides, has shown they can undergo intramolecular cyclization to form trifluoromethylated heterocycles. capes.gov.br This demonstrates that radical species centered on a trifluoroacetyl-derived functional group are viable intermediates for complex molecule synthesis. capes.gov.br

Furthermore, photoinduced reactions can generate radical intermediates for C-C bond formation. acs.org Experiments using radical traps like TEMPO have confirmed the presence of radical species in certain palladium-catalyzed reactions, indicating that a radical mechanism is plausible. acs.org For this compound, it is conceivable that photolysis or reaction with a radical initiator could lead to the formation of a radical intermediate, which could then be trapped intramolecularly or intermolecularly to achieve further functionalization.

Table 2: Potential Radical Functionalization Pathways

Reaction Type Radical Species Potential Reaction Site Notes
Minisci-type Reaction Nucleophilic alkyl radical C3 or C4 position Direct C-H functionalization of the electron-deficient furan ring. nih.gov
Trifluoromethylation Electrophilic CF₃ radical C3 or C4 position The trifluoromethyl radical can behave as an electrophile. nih.govwikipedia.org

Mechanistic Investigations and Theoretical Studies

Quantum Chemical Calculations on Reaction Pathways and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the reaction mechanisms involving ethyl 5-trifluoroacetyl-2-furanoate. These theoretical studies provide insights into the energetics of reaction pathways and the geometries of transition states, which are often difficult to determine experimentally.

For instance, in reactions where this compound acts as a dienophile in Diels-Alder reactions, DFT calculations can predict the facial selectivity of the approach of a diene. These calculations typically involve optimizing the geometries of the reactants, transition states, and products. The energy difference between the two possible transition states (endo and exo) can then be used to predict the major product of the reaction.

Furthermore, these computational methods are employed to investigate the stepwise versus concerted nature of cycloaddition reactions. By locating the transition state structures and calculating their corresponding activation energies, researchers can elucidate the preferred reaction pathway. The calculated vibrational frequencies are also used to confirm the nature of the stationary points, with one imaginary frequency corresponding to a transition state.

Computational Method Application Key Findings
Density Functional Theory (DFT)Diels-Alder reaction pathway analysisPredicts endo/exo selectivity by calculating transition state energies.
Time-Dependent DFT (TD-DFT)Excited state propertiesElucidates photochemical reaction pathways.
Natural Bond Orbital (NBO) AnalysisCharge distribution and orbital interactionsExplains the influence of the trifluoroacetyl group on reactivity.

Elucidation of Regioselectivity and Stereoselectivity in Key Transformations

The regioselectivity and stereoselectivity of reactions involving this compound are critical aspects that are heavily influenced by the electronic and steric properties of the molecule. The trifluoroacetyl group at the 5-position and the ester group at the 2-position of the furan (B31954) ring create a specific electronic environment that directs incoming reagents to a particular position.

In nucleophilic addition reactions to the carbonyl group of the trifluoroacetyl moiety, the stereoselectivity can often be controlled by the choice of reagents and reaction conditions. For example, the use of chiral reducing agents can lead to the formation of one enantiomer of the corresponding alcohol in excess.

Similarly, in cycloaddition reactions, the regioselectivity is governed by the electronic nature of the furan ring, which is influenced by the electron-withdrawing trifluoroacetyl and ester groups. These groups make the furan ring electron-deficient, influencing how it interacts with dienes or other reaction partners. Theoretical calculations, as mentioned in the previous section, play a significant role in predicting and explaining the observed regioselectivity.

Reaction Type Controlling Factor Observed Selectivity
Nucleophilic AdditionChiral reducing agentsHigh enantioselectivity
Diels-Alder ReactionElectronic effects of substituentsHigh regioselectivity
Michael AdditionSteric hindrance and electronic effectsControlled by reaction conditions

Spectroscopic Analysis in Reaction Monitoring and Intermediate Characterization

Spectroscopic techniques are indispensable for monitoring the progress of reactions involving this compound and for characterizing the transient intermediates that may be formed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. ¹H NMR can be used to follow the disappearance of reactant signals and the appearance of product signals. The chemical shifts of the furan protons are particularly sensitive to changes in the electronic environment, providing valuable information about the reaction progress. ¹⁹F NMR is also highly informative for monitoring reactions involving the trifluoroacetyl group.

Infrared (IR) spectroscopy is useful for tracking changes in functional groups. The characteristic carbonyl stretching frequencies of the ester and the trifluoroacetyl ketone are well-defined and can be monitored to follow the course of a reaction. For example, in a reduction reaction, the disappearance of the ketone C=O stretch and the appearance of a broad O-H stretch would indicate the formation of the alcohol product.

Mass spectrometry (MS) , particularly when coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is used to identify products and intermediates by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition of the molecules.

Spectroscopic Technique Application Key Observables
¹H and ¹⁹F NMRReaction monitoring, structural elucidationChanges in chemical shifts and coupling constants
Infrared (IR) SpectroscopyFunctional group analysisCarbonyl stretching frequencies, O-H stretch
Mass Spectrometry (MS)Identification of products and intermediatesMolecular ion peak, fragmentation patterns

Understanding the Electronic Influence of the Trifluoroacetyl Moiety on Furan Reactivity

The trifluoroacetyl group (CF₃CO-) is a strong electron-withdrawing group, and its presence at the 5-position of the furan ring has a profound impact on the reactivity of the entire molecule. This electronic influence is a key factor in many of the reactions that this compound undergoes.

The electron-withdrawing nature of the trifluoroacetyl group deactivates the furan ring towards electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic attack. This is a classic example of how substituents can modulate the reactivity of an aromatic system.

Furthermore, the trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon to which it is attached. This makes the ketone highly susceptible to nucleophilic addition reactions. The three fluorine atoms inductively withdraw electron density, making the carbonyl carbon more electron-deficient and therefore more reactive towards nucleophiles. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity.

The electron-withdrawing effect also influences the acidity of the protons on the carbon adjacent to the carbonyl group, although in the case of the furan ring, this effect is more complex.

Solvent Effects and Catalysis in Reaction Kinetics

The choice of solvent can have a significant impact on the rate and outcome of reactions involving this compound. Solvent polarity, proticity, and coordinating ability can all play a role in stabilizing or destabilizing reactants, transition states, and products.

For example, in nucleophilic addition reactions to the trifluoroacetyl group, polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the nucleophilic reagent, thus making the nucleophile more "naked" and reactive. In contrast, polar protic solvents like ethanol (B145695) or water can solvate both the cation and the anion, potentially slowing down the reaction.

Catalysis is also a critical aspect of many reactions involving this compound. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are often used in esterification reactions to protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon. Base catalysts can be used to deprotonate a nucleophile, increasing its reactivity.

In some cases, phase-transfer catalysts can be employed to facilitate reactions between reactants that are in different phases (e.g., an aqueous phase and an organic phase). This is particularly useful for reactions involving inorganic nucleophiles.

Derivatization and Scaffold Diversity Through Ethyl 5 Trifluoroacetyl 2 Furanoate

Synthesis of Novel Furan-Fused Heterocyclic Systems

The electrophilic nature of the carbonyl carbon in the trifluoroacetyl group, enhanced by the fluorine atoms, makes it a prime target for intramolecular cyclization reactions to form furan-fused heterocycles. These reactions often proceed by first reacting the trifluoroacetyl group with a binucleophilic reagent, followed by a cyclization step onto the furan (B31954) ring.

One established strategy involves the condensation of a compound like ethyl 5-trifluoroacetyl-2-furanoate with a dinucleophile, such as a substituted hydrazine (B178648) or hydroxylamine. The initial reaction forms an intermediate (e.g., a hydrazone), which can then undergo an intramolecular cyclization and subsequent aromatization to yield a furan-fused pyrazole (B372694) or isoxazole (B147169) system. The specific reaction conditions dictate the final product, with base or acid catalysis often employed to facilitate the cyclization step.

Similarly, annulation strategies, like those used to create naphthofurans, can be adapted. nih.gov This could involve a reaction with a suitable phenolic partner, where the initial nucleophilic attack occurs at the trifluoroacetyl ketone, followed by a dehydrative cyclization to form a new fused ring. The strong electron-withdrawing effect of the trifluoroacetyl group activates the adjacent C4 position of the furan ring towards nucleophilic attack, providing another pathway for annulation reactions.

Table 1: Examples of Furan-Fused Heterocyclic Systems

Starting Material Reagent Resulting Heterocyclic System
This compound Hydrazine Hydrate (B1144303) Furo[3,4-c]pyrazol-4-one derivative
This compound o-Phenylenediamine Furo[3,4-b]quinoxaline derivative

Functionalization of the Trifluoroacetyl Group for Diverse Moieties

The trifluoroacetyl group is a versatile handle for introducing molecular diversity. Its carbonyl carbon is highly electrophilic and susceptible to a wide range of nucleophilic additions and condensation reactions.

Reduction: The ketone can be selectively reduced to a secondary alcohol (1,1,1-trifluoro-1-hydroxyethyl group) using various reducing agents such as sodium borohydride (B1222165). This introduces a chiral center and a hydroxyl group that can be further functionalized, for instance, through etherification or esterification.

Condensation Reactions: Reaction with primary amines or hydrazines readily forms the corresponding imines or hydrazones. This is a common method for linking the furan core to other molecular fragments.

Wittig-type Reactions: Olefination of the trifluoroacetyl ketone using phosphorus ylides can convert the C=O double bond into a C=C double bond, introducing an alkenyl or substituted vinyl group at the 5-position of the furan ring.

Nucleophilic Addition: Organometallic reagents like Grignard or organolithium compounds can add to the carbonyl group, forming a tertiary alcohol and creating a new carbon-carbon bond.

These transformations are typically efficient and proceed under mild conditions, preserving the integrity of the furan ring and the ethyl ester.

Table 2: Transformations of the Trifluoroacetyl Group

Reaction Type Reagent(s) Functional Group Formed
Reduction NaBH₄ Secondary Alcohol (-CH(OH)CF₃)
Condensation R-NH₂ Imine (-C(=N-R)CF₃)
Hydrazone Formation H₂NNH₂ Hydrazone (-C(=N-NH₂)CF₃)

Modifications of the Ethyl Ester to Other Ester or Amide Derivatives

The ethyl ester at the C2 position of the furan ring provides a gateway to other important functional groups, namely other esters, amides, and the parent carboxylic acid.

Hydrolysis: The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield 5-trifluoroacetyl-2-furanoic acid. This carboxylic acid is a crucial intermediate for the synthesis of amides and other ester derivatives.

Transesterification: The ethyl ester can be converted to other alkyl esters (e.g., methyl or benzyl (B1604629) esters) through transesterification. This reaction is typically catalyzed by an acid or base in the presence of an excess of the desired alcohol. The use of solid catalysts like Amberlyst-15 has been shown to be effective for similar transformations. researchgate.net

Amidation: The most common route to amide derivatives involves first hydrolyzing the ester to the carboxylic acid. The resulting acid can then be coupled with a primary or secondary amine using a standard coupling agent (e.g., DCC, EDC) or by activating the acid, for example, with ethyl chloroformate, followed by the addition of the amine. researchgate.net Direct aminolysis of the ethyl ester is also possible but often requires harsher conditions.

Table 3: Derivatization of the Ethyl Ester Moiety

Starting Material Reagent(s) Product
This compound 1. NaOH (aq), then H₃O⁺ 5-Trifluoroacetyl-2-furanoic acid
This compound CH₃OH, H⁺ catalyst Mthis compound
5-Trifluoroacetyl-2-furanoic acid 1. ClCO₂Et, Et₃N 2. R¹R²NH N,N-Disubstituted-5-trifluoroacetyl-2-furanamide

Formation of Polyfunctional Furanic Building Blocks

Beyond modifying the existing functional groups, this compound can be used to create more complex, polyfunctional furanic scaffolds. The strong electron-withdrawing nature of both the ester and the trifluoroacetyl group deactivates the furan ring towards electrophilic aromatic substitution but activates it towards nucleophilic attack.

Michael Addition: The molecule as a whole can act as an electrophile in Michael addition reactions, although this is less common for the furan ring itself compared to α,β-unsaturated systems.

Nucleophilic Aromatic Substitution (SₙAr): While furan is generally not prone to SₙAr, the presence of two powerful electron-withdrawing groups could potentially enable the displacement of a suitable leaving group (if one were present on the ring).

Introduction of Additional Substituents: A more viable strategy involves the transformation of the existing functional groups to facilitate further substitution. For example, the trifluoroacetyl group can be converted into other functionalities that then direct or participate in further reactions. Similarly, reactions can be performed on the furan ring itself, such as metallation followed by quenching with an electrophile, although the acidic protons on the furan ring would need to be considered. By analogy with related systems like ethyl 5-nitrofuroate, which can be reduced to an amino group, similar transformations could potentially be applied to derivatives of this compound to introduce new reactive sites. researchgate.net

The strategic combination of reactions at the C2-ester, the C5-ketone, and the furan ring itself allows for the construction of highly substituted furanic building blocks, which are valuable in medicinal chemistry and materials science.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Platform Chemical for Fine Chemical Synthesis

The furan (B31954) ring system is a well-established platform in organic chemistry, serving as a precursor to a wide array of other molecules. Ethyl 5-trifluoroacetyl-2-furanoate leverages this inherent versatility, with its functional groups offering pathways to complex molecular architectures. The trifluoroacetyl group, in particular, is a powerful electron-withdrawing group and a reactive ketone, while the ethyl ester at the 2-position can be hydrolyzed or transesterified.

The reactivity of this compound allows for its use in synthesizing various heterocyclic compounds. Furan derivatives are known to be key starting materials for creating substituted benzofurans, pyrroles, and pyrazoles. osi.lvresearchgate.net The presence of the ketone and ester functionalities on the furan ring of this compound provides specific handles for such transformations. For instance, the ketone can undergo condensation reactions with hydrazines to form pyrazoles, or with amines to generate imines and enamines, which are themselves valuable synthetic intermediates. mans.edu.eg

Below is a table outlining the potential synthetic transformations available to this compound based on its functional groups.

Functional GroupPotential Reaction TypeResulting Structure/Intermediate
Trifluoroacetyl (Ketone)CondensationPyrazoles, Imines, Enamines
Trifluoroacetyl (Ketone)Reduction (e.g., with NaBH₄)Secondary Alcohol
Trifluoroacetyl (Ketone)Wittig ReactionAlkenes
Ethyl EsterHydrolysis (Acidic or Basic)Carboxylic Acid (5-trifluoroacetyl-2-furoic acid)
Ethyl EsterTransesterificationDifferent Alkyl Esters
Ethyl EsterAmmonolysisAmide
Furan RingDiels-Alder Reaction (as diene)Bicyclic Ethers
Furan RingRing-Opening/RearrangementAcyclic or other heterocyclic systems

These potential reactions underscore the compound's role as a multifaceted building block for accessing a library of fine chemicals with potential applications in pharmaceuticals and agrochemicals.

Precursor for Bio-Based Monomers and Polymers with Tailored Properties

The global shift towards sustainable resources has intensified research into bio-based polymers. Furan-based compounds, derivable from lignocellulosic biomass, are at the forefront of this movement. bohrium.comresearchgate.net The most prominent example is 2,5-furandicarboxylic acid (FDCA), a key monomer for producing polyethylene (B3416737) furanoate (PEF), a bio-based alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). researchgate.netnih.gov

While this compound is not a direct monomer for existing large-scale biopolymers, its structure presents significant potential. Through chemical modification, it can be converted into novel monomers. For example, reduction of the trifluoroacetyl group to a hydroxyl group, followed by hydrolysis of the ester, would yield a hydroxy-carboxylic acid. Alternatively, further oxidation could potentially create a new dicarboxylic acid monomer. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy, as its incorporation into a polymer backbone can impart unique properties such as increased thermal stability, chemical resistance, and hydrophobicity.

Polyethylene furanoate (PEF) is synthesized through the polycondensation of 2,5-furandicarboxylic acid (FDCA) and ethylene (B1197577) glycol. nih.govmdpi.comresearchgate.net This polymer has garnered immense attention due to its superior gas barrier properties and favorable thermal characteristics compared to PET. nih.gov

The integration of monomers derived from this compound into a PEF-like architecture could lead to a new class of fluorinated furanic polyesters with highly tailored properties. If a dicarboxylic acid monomer containing the trifluoroacetyl side group were copolymerized with FDCA and ethylene glycol, the resulting polymer would be a modified PEF. The bulky and highly electronegative -COCF3 group would disrupt chain packing, likely affecting crystallinity and mechanical properties. The fluorine content would be expected to enhance the polymer's hydrophobicity and potentially its thermal stability and solvent resistance.

A hypothetical comparison between standard PEF and a modified PEF incorporating a trifluoroacetyl group is presented below.

PropertyStandard PEFHypothetical Trifluoroacetyl-Modified PEFRationale for Change
Monomers2,5-Furandicarboxylic acid, Ethylene Glycol2,5-Furandicarboxylic acid, Ethylene Glycol, Trifluoroacetyl-furan-dicarboxylateIntroduction of a functionalized co-monomer
Gas BarrierExcellentPotentially alteredDisruption of polymer chain packing
Thermal StabilityHighPotentially higherPresence of strong C-F bonds
HydrophobicityModerateIncreasedFluorine atoms lower surface energy
CrystallinitySemi-crystallinePotentially lower / AmorphousBulky side group hinders regular chain alignment
SolubilityLimitedPotentially increased in specific organic solventsAltered polarity and chain packing

These studies highlight the potential for creating advanced materials by leveraging the unique functionality of compounds like this compound.

The development of renewable materials from furan derivatives is a cornerstone of creating a sustainable chemical industry. researchgate.netresearchgate.net Furan-based polymers, thermosets, and composites are being developed for a wide range of applications. nih.gov The introduction of fluorine into these material platforms via building blocks like this compound can create high-value products with specialized functionalities. Fluorinated polymers are known for their use in demanding applications, including high-performance coatings, chemically resistant seals, and advanced electronics. By deriving fluorinated monomers from a bio-based furan platform, it may be possible to develop more sustainable alternatives to traditional fluoropolymers.

Asymmetric Synthesis and Chiral Auxiliary Applications (if applicable)

Asymmetric synthesis is a critical field for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. studfile.net This often involves the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction.

This compound is an achiral molecule. Currently, there is no published research demonstrating its direct application as a chiral auxiliary. However, the ketone of the trifluoroacetyl group is a prochiral center. It is theoretically possible to perform an asymmetric reduction of this ketone to produce a chiral secondary alcohol. This resulting chiral molecule could then potentially be evaluated for applications as a chiral building block or ligand in catalysis. As of now, this remains a hypothetical application without direct research support in available literature.

Development of Novel Synthetic Reagents and Catalysts

The reactivity of this compound positions it as a potential precursor for novel synthetic reagents. The combination of the electron-deficient furan ring (due to the two electron-withdrawing substituents) and the reactive ketone makes it a candidate for various chemical transformations. researchgate.net For example, it could serve as a starting material for synthesizing more complex fluorinated building blocks that are not easily accessible through other routes.

In the realm of catalysis, while there are no direct reports of catalysts derived from this specific compound, its structure offers possibilities. The furan oxygen and the ketone oxygen could act as bidentate ligands for metal centers after suitable modification. By creating chiral centers within the molecule, as discussed in the previous section, it could be a precursor for developing new chiral ligands for asymmetric catalysis. However, extensive research and development would be required to realize this potential.

Q & A

Basic Research Questions

Q. What are common synthetic routes for Ethyl 5-trifluoroacetyl-2-furanoate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves esterification of 5-trifluoroacetyl-2-furanoic acid using ethanol under acid catalysis (e.g., H₂SO₄). Key parameters include temperature (60–80°C), solvent choice (anhydrous conditions to avoid hydrolysis), and molar ratios (1:1.2 acid-to-ethanol). Purity is ensured via vacuum distillation or recrystallization, monitored by TLC or HPLC . Optimization employs Design of Experiments (DOE) to assess variables like catalyst loading and reaction time.

Q. What characterization techniques are critical for verifying structural integrity?

  • Methodological Answer : Essential techniques include:

  • NMR spectroscopy : Confirm ester/trifluoroacetyl groups (¹H: δ 4.3–4.5 ppm for –CH₂CH₃; ¹⁹F NMR: δ -70 ppm for CF₃).
  • FT-IR : C=O stretches (~1740 cm⁻¹ for ester; ~1680 cm⁻¹ for trifluoroacetyl).
  • Mass spectrometry : Molecular ion peak (e.g., [M+H⁺] at m/z 238) and fragmentation patterns.
  • Melting point analysis : Consistency with literature values (if solid). Cross-validation with XRD (for crystalline derivatives) is recommended .

Q. How can researchers efficiently locate authoritative literature on this compound?

  • Methodological Answer : Use CAS Registry Numbers (if available) in SciFinder® for precise indexing. In PubMed/Web of Science, combine terms like "this compound" with "synthesis," "mechanism," or "applications." Exclude patents in SciFinder® and prioritize peer-reviewed journals. For risk assessment, follow EFSA-like methodologies for tailored search strings (e.g., Boolean operators) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Chromatography (silica gel, eluting with hexane:EtOAc) resolves polar byproducts. Recrystallization from ethanol/water mixtures improves purity. Monitor via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or reactivity data be resolved?

  • Methodological Answer : Cross-validate using complementary techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure). For reactivity discrepancies, replicate experiments under controlled conditions (humidity, oxygen-free environments). Apply statistical tests (e.g., t-tests for reproducibility) and consult crystallographic databases (e.g., CCDC) for structural comparisons .

Q. What experimental designs elucidate the reaction mechanism of trifluoroacetylation in furan derivatives?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in ethanol) to track esterification pathways. Kinetic studies (variable-temperature NMR) identify rate-determining steps. Computational modeling (DFT) predicts transition states and electron density maps for acyl transfer steps .

Q. How do intermolecular interactions influence the compound’s physicochemical properties?

  • Methodological Answer : XRD analysis reveals hydrogen-bonding networks (e.g., O-H⋯O dimerization) and π-π stacking (furan/aromatic rings). Solubility studies in polar/nonpolar solvents correlate with dipole moments calculated via Gaussian software. Surface tension measurements (Wilhelmy plate method) assess micelle formation in aqueous systems .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations model solvent effects. Compare with experimental Hammett constants for substituent effects .

Q. How can researchers address reproducibility challenges in scaled-up synthesis?

  • Methodological Answer : Document protocols rigorously (e.g., Schlenk line techniques for air-sensitive steps). Use process analytical technology (PAT) for real-time monitoring (e.g., in-situ IR). Validate via round-robin tests across labs and publish raw data/open-source workflows .

Data Presentation Guidelines

  • Tables : Include reaction yields under varied conditions (e.g., temperature, catalyst). Example:

    CatalystTemp (°C)Yield (%)Purity (HPLC)
    H₂SO₄708299.1
    Amberlyst807598.5
  • Figures : XRD patterns with hydrogen-bonding annotations, Arrhenius plots for kinetic data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.